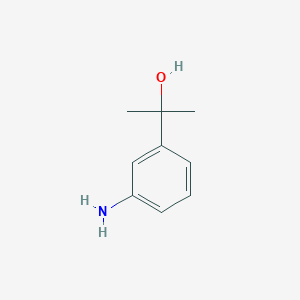

2-(3-Aminophenyl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRJPNNPDGGYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293409 | |

| Record name | 3-Amino-α,α-dimethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23243-05-2 | |

| Record name | 3-Amino-α,α-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23243-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-α,α-dimethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Aminophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Aminophenyl Propan 2 Ol and Its Analogs

Strategic Approaches to the Core Structure

Reductive amination, also known as reductive alkylation, is a powerful method for forming amines from carbonyl compounds. wikipedia.org This process typically involves the conversion of a ketone or aldehyde to an amine through an intermediate imine, which is then reduced. wikipedia.orglibretexts.org The reaction can be performed in a direct, one-pot procedure where the carbonyl compound, amine, and a selective reducing agent are combined. wikipedia.org

A primary route to synthesizing the core structure of 2-(3-aminophenyl)propan-2-ol via this method would involve the reaction of a suitable carbonyl precursor with an amine in the presence of a reducing agent. For instance, the synthesis of a tertiary amine analog could be achieved starting from a primary amine, which undergoes two successive reductive aminations. masterorganicchemistry.com The choice of reducing agent is critical; mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com The reaction is typically conducted under weakly acidic conditions which facilitate imine formation. wikipedia.org

| Parameter | Description |

| Starting Materials | Ketone (e.g., 3-nitroacetophenone) and an amine source (e.g., ammonia) |

| Key Intermediate | Imine/Iminium ion |

| Reducing Agents | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd, Pt, Ni) wikipedia.orgmasterorganicchemistry.com |

| Reaction Type | Amination followed by Reduction wikipedia.org |

| Advantages | High versatility for producing 1°, 2°, and 3° amines; can be performed as a one-pot synthesis. wikipedia.orgyoutube.com |

This strategy allows for the construction of the C-N bond and the installation of the amino group on the phenyl ring, followed by subsequent reduction of the nitro group and modification of the ketone to the tertiary alcohol.

Grignard reagents (R-Mg-X) are potent carbon-based nucleophiles that readily react with carbonyl electrophiles to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone for the synthesis of alcohols. The synthesis of 2-(3-aminophenyl)propan-2-ol can be efficiently achieved by the addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to a suitably protected 3-aminoacetophenone derivative. The Grignard reagent's carbanionic character facilitates a nucleophilic attack on the carbonyl carbon of the ketone. masterorganicchemistry.com

A critical consideration in this approach is the presence of acidic protons, such as those on the amine group, which would quench the Grignard reagent. masterorganicchemistry.com Therefore, the aniline's amino group must be protected with a suitable protecting group (e.g., Boc, Cbz) prior to the Grignard reaction. Following the nucleophilic addition, an acidic workup is required to protonate the resulting alkoxide and yield the tertiary alcohol. masterorganicchemistry.com The final step involves the removal of the protecting group to furnish the desired 2-(3-aminophenyl)propan-2-ol.

| Reagent | Substrate | Product Type | Key Considerations |

| Methylmagnesium bromide | Protected 3-aminoacetophenone | Tertiary alcohol libretexts.org | Protection of the amine is essential to prevent quenching of the Grignard reagent. masterorganicchemistry.com |

| 3-(dimethoxymethyl)aniline | Methylmagnesium bromide | Secondary alcohol (after hydrolysis) | The carbonyl is protected as an acetal; requires different reaction conditions. |

| Phenylmagnesium bromide | 2-butanone | Tertiary alcohol (analog synthesis) libretexts.org | Demonstrates versatility in creating various analogs by changing both the Grignard reagent and the ketone. libretexts.org |

This methodology offers a direct and reliable route to construct the tertiary alcohol moiety characteristic of the target compound.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. nih.govnih.gov MCRs are distinguished by their high atom, pot, and step economy, making them attractive in modern organic synthesis. nih.gov

While a specific MCR for the direct synthesis of 2-(3-aminophenyl)propan-2-ol is not prominently documented, established MCRs can be adapted to build the core aminophenyl scaffold or its close analogs. For example, reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the Doebner quinoline (B57606) synthesis demonstrate the power of MCRs to construct complex nitrogen-containing aromatic systems from simple acyclic precursors. nih.gov A hypothetical MCR approach could involve the condensation of a β-keto ester, an aldehyde, and an ammonia (B1221849) source to generate a functionalized aniline (B41778) ring system, which could then be further elaborated to the target molecule. The efficiency of MCRs often bypasses the need for isolating intermediates, thereby streamlining the synthetic process. nih.gov

| MCR Type | Reactants | Scaffold Generated |

| Hantzsch-type | Aldehyde, β-dicarbonyl compound, primary amine | Dihydropyridine or Pyrrole nih.govmdpi.com |

| Doebner-type | Aniline, aldehyde, pyruvic acid | Quinoline-4-carboxylic acid nih.gov |

| Groebke-Blackburn-Bienaymé | Aldehyde, isocyanide, amidine | Imidazo[1,2-a]pyrazine rug.nl |

These reactions highlight the potential for MCRs to rapidly assemble complex molecular architectures relevant to the synthesis of 2-(3-aminophenyl)propan-2-ol and its analogs.

Stereoselective Synthesis of Enantiopure 2-(3-Aminophenyl)propan-2-ol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a robust method for achieving high levels of stereocontrol.

For the synthesis of an enantiopure analog of 2-(3-aminophenyl)propan-2-ol, a chiral auxiliary could be attached to a precursor molecule. For example, Evans oxazolidinone auxiliaries can be acylated with a derivative of 3-aminophenylacetic acid (with the amine protected). The resulting imide can then undergo highly diastereoselective alkylation at the α-carbon. wikipedia.org Subsequent cleavage of the auxiliary would provide an enantiomerically enriched carboxylic acid, which could then be converted to the target tertiary alcohol. Another widely used class of auxiliaries includes pseudoephedrine and its analog, pseudoephenamine, which form amides that direct alkylation reactions with high diastereoselectivity. wikipedia.orgnih.gov

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | A chelated enolate intermediate blocks one face of the molecule, directing the electrophile to the opposite face. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids and ketones nih.gov | The auxiliary's stereogenic centers create a rigid, chiral environment that directs the approach of the electrophile. nih.gov |

| Camphorsultam | Diels-Alder reactions, alkylations | Steric hindrance from the bulky camphor (B46023) skeleton controls the stereochemical outcome. |

| tert-Butanesulfinamide | Synthesis of chiral amines from imines yale.edu | The sulfinamide group directs nucleophilic addition to the C=N bond with high diastereoselectivity. yale.edu |

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov This approach is often more atom-economical than using stoichiometric chiral auxiliaries.

The synthesis of enantiopure 2-(3-aminophenyl)propan-2-ol or its precursors can be envisioned using various asymmetric catalytic transformations. One potential route is the asymmetric hydrogenation of a prochiral olefin precursor. Catalysts such as those based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective for such reductions, often providing products with excellent enantioselectivity. nih.gov Alternatively, an asymmetric version of a carbonyl addition reaction could be employed. For instance, the enantioselective addition of a methyl group to a 3-aminophenyl ketone precursor could be catalyzed by a chiral Lewis acid or a chiral organocatalyst. nih.gov These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. nih.gov

| Catalysis Type | Catalyst Example | Transformation |

| Asymmetric Hydrogenation | [Rh(BINAP)]⁺, [Ru(BINAP)Cl₂] | Reduction of a C=C or C=O bond |

| Asymmetric Lewis Acid Catalysis | BINOL-derived complexes mdpi.com | Carbonyl additions, Diels-Alder reactions |

| Organocatalysis | Proline derivatives, Chiral Phosphoric Acids (CPAs) nih.gov | Mannich reactions, Aldol reactions, Reductions |

| Asymmetric Hydrometallation | Axially chiral ligands with Pd or other metals nih.gov | Addition of H-M across an alkyne to form a chiral vinylmetal intermediate. nih.gov |

Biocatalytic Transformations for Enantiopurity

The synthesis of enantiomerically pure compounds is a significant challenge in medicinal chemistry and pharmaceutical development. Biocatalytic transformations, employing enzymes as catalysts, offer a highly effective and environmentally friendly approach to obtaining chiral molecules like 2-(3-aminophenyl)propan-2-ol with high enantiopurity. mdpi.combohrium.com These enzymatic reactions are prized for their high stereoselectivity and ability to be performed under mild conditions, such as ambient temperatures and atmospheric pressure, which minimizes problems like isomerization and racemization. mdpi.com

Two primary biocatalytic strategies are particularly relevant for producing enantiopure tertiary alcohols and their precursors:

Kinetic Resolution: This technique involves the use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture. researchgate.net For instance, a lipase (B570770) could acylate one enantiomer of racemic 2-(3-aminophenyl)propan-2-ol, allowing for the separation of the modified enantiomer from the unreacted one. d-nb.info The success of this method hinges on the enzyme's ability to differentiate between the two enantiomers. researchgate.net While effective, a key limitation of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%.

Asymmetric Reduction: A more atom-economical approach is the asymmetric reduction of a prochiral ketone precursor. nih.gov In the case of 2-(3-aminophenyl)propan-2-ol, the precursor would be 3-aminoacetophenone. Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can reduce the ketone to the desired alcohol with high enantioselectivity. nih.gov This method is advantageous as it can theoretically convert 100% of the starting material into the desired enantiomerically pure product. nih.gov The selection of the specific enzyme is crucial as different enzymes can produce either the (R)- or (S)-enantiomer, providing access to both chiral forms of the molecule. nih.gov

The application of these biocatalytic methods has been successfully demonstrated in the synthesis of various chiral alcohols and amines that are key intermediates for pharmaceuticals. nih.govmdpi.comresearchgate.net For example, enantioselective microbial reduction has been used to produce chiral alcohols with high enantiomeric excess (>98% e.e.) on a large scale. mdpi.com

Table 1: Comparison of Biocatalytic Methods for Enantiopurity

| Method | Enzyme Class | Typical Substrate | Advantage | Disadvantage |

| Kinetic Resolution | Lipases, Esterases, Proteases | Racemic alcohol or ester | High enantioselectivity for a wide range of substrates. researchgate.net | Maximum theoretical yield of 50% for the desired product. |

| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) | Prochiral ketone | Theoretical yield of 100%. nih.gov | Requires a suitable prochiral precursor. |

Green Chemistry Principles in the Synthesis of 2-(3-Aminophenyl)propan-2-ol

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. sigmaaldrich.com These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. sigmaaldrich.com

A key principle of green chemistry is the reduction or elimination of solvents, which are often a major source of waste and environmental pollution. sciencedaily.com Traditional Grignard reactions, a likely step in the synthesis of 2-(3-aminophenyl)propan-2-ol, typically use volatile and flammable ether solvents. youtube.com Research into mechanochemical synthesis has shown that Grignard reagents can be prepared in the absence of solvents, or even in the air, through methods like ball milling. organic-chemistry.org This approach not only eliminates the need for hazardous solvents but can also lead to faster reaction times and simplified product purification.

Green chemistry emphasizes the use of catalytic reagents over stoichiometric ones to minimize waste. acs.org A common step in the synthesis of aromatic amines is the reduction of a nitro group. unimi.it Traditional methods often employ stoichiometric reducing agents like iron or tin, which generate significant amounts of metal waste. unimi.itacsgcipr.org

A greener alternative is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas or through transfer hydrogenation. acsgcipr.orgacs.org This method is highly efficient, produces water as the main byproduct, and the catalyst can often be recovered and reused. acs.org Recent research has also focused on developing catalysts from more abundant and less toxic metals, such as a V2O5/TiO2 system, for the selective reduction of nitroarenes, further enhancing the sustainability of the process. researchgate.netorganic-chemistry.org

Atom economy, a concept central to green chemistry, measures the efficiency of a reaction in incorporating all reactant atoms into the final product. jocpr.comprimescholars.com Addition reactions, such as the Diels-Alder reaction, are considered highly atom-economical as they, in theory, incorporate all atoms of the reactants into the product. primescholars.comprimescholars.com The Grignard reaction, being an addition reaction, also has a high atom economy. organic-chemistry.org

Table 2: Application of Green Chemistry Principles

| Principle | Traditional Method | Greener Alternative | Key Benefit |

| Solvent Use | Grignard reaction in diethyl ether. youtube.com | Solvent-free mechanochemical synthesis. organic-chemistry.org | Elimination of hazardous organic solvents. |

| Catalysis | Stoichiometric reduction of nitro group with iron. unimi.it | Catalytic hydrogenation with Pd/C. acs.org | Reduced waste, catalyst recyclability. |

| Atom Economy | Use of protecting groups. acs.org | Direct synthesis without protecting groups. | Minimized waste generation. rsc.org |

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous manufacturing, is a modern approach to chemical synthesis that offers significant advantages over traditional batch processing, particularly for the production of active pharmaceutical ingredients (APIs). semanticscholar.orgacs.orgmdpi.comnih.gov In a flow system, reactants are continuously pumped through a reactor where they mix and react, and the product is collected continuously. mdpi.com

This technology allows for precise control over reaction parameters like temperature, pressure, and mixing, leading to improved consistency, higher yields, and enhanced safety. mdpi.comnih.gov The high surface-area-to-volume ratio in flow reactors enables excellent heat transfer, which is particularly beneficial for managing highly exothermic reactions like the Grignard reaction. mt.comvapourtec.comchemicalindustryjournal.co.uk The in-situ generation of reactive intermediates, such as Grignard reagents, in a flow system can significantly improve safety by minimizing the accumulation of hazardous materials. aiche.org

Furthermore, flow chemistry facilitates the integration of multiple synthetic steps, including reaction, workup, and purification, into a single, automated process. acs.org This "end-to-end" manufacturing can lead to more efficient and cost-effective production of pharmaceuticals. acs.org The adoption of flow chemistry for the synthesis of 2-(3-aminophenyl)propan-2-ol could therefore offer a safer, more efficient, and more sustainable manufacturing process. semanticscholar.org

Table 3: Advantages of Flow Chemistry for Synthesis

| Feature | Benefit | Relevance to 2-(3-Aminophenyl)propan-2-ol Synthesis |

| Enhanced Safety | Small reactor volumes and excellent heat control minimize risks associated with exothermic reactions and hazardous reagents. mt.comvapourtec.com | Safe handling of the exothermic Grignard reaction. mt.com |

| Improved Efficiency | Precise control over reaction conditions leads to higher yields and purity. mdpi.com | Optimization of the Grignard reaction to minimize byproducts. |

| Process Integration | Multiple reaction and purification steps can be combined into a continuous process. acs.org | Streamlined production from starting materials to the final product. |

| Scalability | Scaling up production is achieved by running the process for longer periods, avoiding the challenges of scaling up batch reactors. nih.gov | Consistent and reliable production at different scales. |

Mechanistic Investigations of 2 3 Aminophenyl Propan 2 Ol Reactivity

Reactivity Profiles of the Tertiary Alcohol Functionality

Rearrangement Reactions

The tertiary alcohol structure of 2-(3-aminophenyl)propan-2-ol makes it susceptible to carbocation-mediated rearrangements under certain conditions, though direct rearrangement of the parent molecule is not commonly reported. However, derivatives of this compound can undergo well-established rearrangement reactions, providing synthetic pathways to novel structures. Two such classical rearrangements are the Beckmann and Hofmann rearrangements, which involve the transformation of oxime and amide derivatives, respectively.

Beckmann Rearrangement:

The Beckmann rearrangement is a transformation of an oxime to an amide or a lactam, typically catalyzed by acid. wikipedia.org To apply this to 2-(3-aminophenyl)propan-2-ol, the tertiary alcohol would first need to be oxidized to the corresponding ketone, 3-aminoacetophenone. This ketone can then be reacted with hydroxylamine (B1172632) to form 3-aminoacetophenone oxime. byjus.com

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide. wikipedia.org For 3-aminoacetophenone oxime, the migration of the aminophenyl group would lead to N-(3-aminophenyl)acetamide, while migration of the methyl group would result in 3-amino-N-methylbenzamide. The regioselectivity of the migration is dependent on the stereochemistry of the oxime and the migratory aptitude of the groups.

A variety of reagents can be used to catalyze the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents like tosyl chloride and phosphorus pentachloride. wikipedia.org

Illustrative Beckmann Rearrangement Conditions

| Precursor | Reagent/Catalyst | Product(s) | Notes |

| Ketoxime | Acid (e.g., H₂SO₄, PPA) | Amide/Lactam | Classic conditions, can be harsh. wikipedia.org |

| Ketoxime | Tosyl Chloride | Amide/Lactam | Milder alternative to strong acids. wikipedia.org |

| Ketoxime | Dichloroimidazolidinedione | Amide/Lactam | An example of a more modern, activated reagent. organic-chemistry.org |

| Ketoxime | Iodine | Amide/Lactam | Mild and neutral conditions. organic-chemistry.org |

Hofmann Rearrangement:

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction proceeds via an isocyanate intermediate. To utilize this rearrangement in the context of 2-(3-aminophenyl)propan-2-ol, a carboxylic acid derivative with one additional carbon, such as 3-(1-hydroxy-1-methylethyl)benzoic acid, would need to be synthesized and subsequently converted to its primary amide, 3-(1-hydroxy-1-methylethyl)benzamide.

The mechanism of the Hofmann rearrangement involves the treatment of the primary amide with bromine and a strong base, such as sodium hydroxide. masterorganicchemistry.com This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate with the loss of the bromide ion. The alkyl or aryl group migrates from the carbonyl carbon to the nitrogen atom. wikipedia.org The resulting isocyanate is then hydrolyzed to the primary amine, releasing carbon dioxide. wikipedia.org In the case of the amide derived from our target molecule, the product would be 3-(1-amino-1-methylethyl)aniline.

Variations of the Hofmann rearrangement exist, using reagents like N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene in place of bromine. wikipedia.orgresearchgate.net

Hofmann Rearrangement Reagents and Intermediates

| Starting Material | Reagents | Key Intermediate | Final Product |

| Primary Amide | Br₂, NaOH, H₂O | Isocyanate | Primary Amine wikipedia.org |

| Primary Amide | NBS, DBU | Isocyanate | Primary Amine researchgate.net |

| Primary Amide | PhI(OAc)₂, KOH/MeOH | Isocyanate | Methyl Carbamate nih.gov |

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of 2-(3-aminophenyl)propan-2-ol is significantly influenced by both intermolecular and intramolecular interactions, primarily hydrogen bonding. The molecule contains both a hydroxyl group (-OH) and a primary amino group (-NH₂), which are capable of acting as hydrogen bond donors and acceptors.

Intramolecular Hydrogen Bonding:

A key feature of many amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups. nih.gov In 2-(3-aminophenyl)propan-2-ol, a hydrogen bond can form between the hydrogen of the tertiary alcohol and the nitrogen of the meta-substituted amino group. This interaction leads to the formation of a pseudo-seven-membered ring, which can influence the conformational preference of the side chain relative to the phenyl ring. The strength of this intramolecular hydrogen bond is a balance of factors including the basicity of the amino group and the steric environment. ruc.dk The presence of two methyl groups on the carbinol carbon may affect the optimal geometry for this interaction. The energy of such O-H···N intramolecular hydrogen bonds can be estimated and typically falls in the range of 4-10 kcal/mol. rsc.orgmdpi.com

Intermolecular Hydrogen Bonding:

In the condensed phase, 2-(3-aminophenyl)propan-2-ol molecules can associate through a network of intermolecular hydrogen bonds. The hydroxyl group of one molecule can interact with the amino group of a neighboring molecule, and vice-versa. Additionally, the amino group's hydrogens can interact with the hydroxyl oxygen of another molecule. These intermolecular forces are responsible for the compound's physical properties, such as its melting point and solubility in polar solvents. In the liquid state or in concentrated solutions, amino alcohols are known to form cyclic dimers and higher-order associates through these interactions. nih.gov The presence of the bulky phenyl and dimethylcarbinol groups may introduce steric hindrance that influences the extent and geometry of these intermolecular networks compared to simpler amino alcohols.

The amino group also imparts basicity to the molecule, allowing for acid-base interactions. In the presence of an acid, the amino group will be protonated to form an ammonium (B1175870) salt, which will drastically alter the intermolecular interactions, favoring ion-dipole forces and hydrogen bonding with the counter-ion and solvent.

Catalyst-Mediated Transformations Involving 2-(3-Aminophenyl)propan-2-ol

The functional groups of 2-(3-aminophenyl)propan-2-ol, a tertiary alcohol and a primary aniline (B41778), allow for a variety of catalyst-mediated transformations. These reactions can selectively target one or both functional groups to generate a range of valuable chemical entities.

Catalytic Dehydration:

The tertiary alcohol moiety of 2-(3-aminophenyl)propan-2-ol can undergo dehydration to form an alkene. This reaction is typically catalyzed by acids, often solid acid catalysts like alumina (B75360) (Al₂O₃) or zeolites at elevated temperatures. mdpi.com The mechanism for the dehydration of a tertiary alcohol proceeds via a stable tertiary carbocation intermediate. libretexts.org Protonation of the hydroxyl group by the acid catalyst is followed by the loss of a water molecule to form the 3-(prop-1-en-2-yl)phenylaminium cation. Subsequent deprotonation yields the corresponding alkene, 3-(prop-1-en-2-yl)aniline. The reaction conditions, such as temperature and catalyst choice, are crucial to favor dehydration and minimize potential side reactions like polymerization or rearrangement of the carbocation.

Catalysts for Alcohol Dehydration

| Catalyst | Typical Temperature Range (°C) | Key Features |

| Alumina (γ-Al₂O₃) | 250 - 400 | Widely used, cost-effective. mdpi.com |

| Zeolites (e.g., ZSM-5) | 200 - 350 | Shape-selective, can influence product distribution. |

| Phosphoric Acid (H₃PO₄) | 150 - 250 | Homogeneous catalyst, can be corrosive. libretexts.org |

Catalytic Amination:

While 2-(3-aminophenyl)propan-2-ol already possesses an amino group, the tertiary alcohol can be a substrate for catalytic amination reactions, effectively replacing the hydroxyl group with another amino group to form a diamine. This transformation is typically achieved using a transition metal catalyst in the presence of ammonia (B1221849). This "borrowing hydrogen" or "hydrogen transfer" mechanism involves the initial dehydrogenation of the alcohol to the corresponding ketone (3-aminoacetophenone) by the metal catalyst. nih.gov The ketone then reacts with ammonia to form an imine, which is subsequently hydrogenated by the metal hydride species to yield the final amine product, 3-(2-aminopropan-2-yl)aniline. researchgate.net Catalysts for this type of reaction are often based on ruthenium, iridium, or nickel. nih.govresearchgate.net The reaction conditions, including the choice of metal, ligand, and reaction temperature, are critical for achieving high selectivity for the primary amine product and avoiding the formation of secondary or tertiary amines.

Computational and Theoretical Chemistry Studies of 2 3 Aminophenyl Propan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

This section would require data obtained from sophisticated computational methods to describe the electron distribution and energy of the molecule.

Conformational Analysis and Potential Energy Surfaces

This area of study would focus on the three-dimensional structure of the molecule and the energetics of its different spatial arrangements.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions and conformational changes over time. For 2-(3-Aminophenyl)propan-2-ol, MD simulations can be employed to understand its structural flexibility, solvent interactions, and aggregation behavior.

In a typical MD simulation of 2-(3-Aminophenyl)propan-2-ol, the molecule would be placed in a simulation box, often with a solvent such as water, to mimic physiological or reaction conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

Research Findings:

While specific molecular dynamics studies on 2-(3-Aminophenyl)propan-2-ol are not extensively available in the public domain, the principles of MD simulations on similar small aromatic amines and alcohols are well-established. ulisboa.ptmdpi.comrsc.org For instance, simulations can reveal the nature of hydrogen bonding between the amino and hydroxyl groups of the molecule and surrounding water molecules. ulisboa.pt The rotational dynamics of the phenyl ring and the propan-2-ol substituent can also be analyzed to understand the molecule's conformational landscape.

Coarse-grained molecular dynamics (CG-MD) is another approach that can be used to model larger systems or longer timescales by grouping atoms into single interaction centers. nih.gov This method is particularly useful for studying the self-assembly or aggregation of molecules. rsc.org

Illustrative Data for Molecular Dynamics Analysis:

| Property Analyzed | Potential Finding from MD Simulation |

| Radial Distribution Function (RDF) | The RDF between the nitrogen atom of the amino group and oxygen atoms of water would reveal the average distance and coordination number of hydrogen bonds. |

| Root Mean Square Deviation (RMSD) | The RMSD of the molecule's backbone over time would indicate its structural stability and conformational changes. |

| Solvent Accessible Surface Area (SASA) | The SASA of hydrophobic and hydrophilic regions of the molecule would provide insights into its solubility and interactions with different environments. |

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. rsc.orgresearchgate.netresearchgate.net These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Research Findings:

For 2-(3-Aminophenyl)propan-2-ol, DFT calculations can be performed to optimize its geometry and then compute its nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies. researchgate.net The choice of the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data. rsc.orgresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies (Infrared and Raman spectra) involves determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their intensities can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes. researchgate.netnih.gov

Predicted Spectroscopic Data (Illustrative):

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(3-Aminophenyl)propan-2-ol

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 6.5 - 7.2 |

| Methyl Protons | 1.4 - 1.6 |

| Hydroxyl Proton | 4.0 - 4.5 |

Table 2: Predicted Vibrational Frequencies for 2-(3-Aminophenyl)propan-2-ol

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | 3300 - 3500 |

| O-H Stretch (Hydroxyl) | 3200 - 3600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Theoretical Mechanistic Elucidation of Reaction Pathways

Theoretical chemistry provides a powerful toolkit to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies. nih.govrsc.org For 2-(3-Aminophenyl)propan-2-ol, computational methods can be used to explore its synthesis, degradation, and reactivity.

Research Findings:

While specific theoretical studies on the reaction pathways of 2-(3-Aminophenyl)propan-2-ol are scarce, the methodologies have been extensively applied to similar molecules like substituted anilines and aminophenols. nih.govrsc.orgbeilstein-journals.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. nih.gov

For example, the synthesis of 2-(3-Aminophenyl)propan-2-ol could be studied to understand the regioselectivity and the role of catalysts. Theoretical calculations can help in understanding the stability of intermediates and the energy barriers of transition states, thereby explaining the observed product distribution. beilstein-journals.org

Similarly, the oxidation of the amino group or the phenyl ring can be investigated to predict the likely products and the conditions under which these reactions would occur. nih.gov The study of reaction mechanisms for related compounds, such as the oxidation of substituted anilines by ferrate(VI), has shown that a hydrogen atom transfer mechanism is often favored. nih.gov

Illustrative Reaction Pathway Analysis:

Table 3: Theoretical Analysis of a Hypothetical Reaction Step

| Parameter | Description |

|---|---|

| Reactant Geometry | Optimized structure of 2-(3-Aminophenyl)propan-2-ol and other reactants. |

| Transition State (TS) Geometry | The geometry of the highest energy point along the reaction coordinate. |

| Product Geometry | Optimized structure of the reaction products. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. |

| Reaction Energy (ΔE) | The energy difference between the products and the reactants. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(3-Aminophenyl)propan-2-ol in solution. emory.edu It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the mapping of the entire molecular framework.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary information about the number and types of protons and carbon atoms in the molecule. For 2-(3-Aminophenyl)propan-2-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons. docbrown.info The integration of these signals corresponds to the number of protons in each environment. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. wikipedia.orgresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. It would be used to confirm correlations between protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each ¹³C peak to its attached proton(s). wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons to the quaternary carbon and the adjacent aromatic carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3-Aminophenyl)propan-2-ol

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| Methyl (CH₃) | C(CH₃)₂ | ~1.5 | ~31 | Singlet (s) |

| Hydroxyl (OH) | - | Variable (~2.0-4.0) | - | Singlet (s, broad) |

| Amine (NH₂) | - | Variable (~3.5-4.5) | - | Singlet (s, broad) |

| Quaternary | C(OH) | - | ~72 | - |

| Aromatic CH | Ring | ~6.5-7.2 | ~113-129 | Multiplet (m) |

| Aromatic C-N | Ring | - | ~147 | - |

| Aromatic C-C(OH) | Ring | - | ~149 | - |

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation. beilstein-journals.org For 2-(3-Aminophenyl)propan-2-ol, DNMR could potentially be used to investigate the rotational barrier around the C-N bond connecting the amino group to the phenyl ring. At low temperatures, this rotation might be slow enough to result in distinct NMR signals for different rotamers, which would coalesce into averaged signals as the temperature is increased. beilstein-journals.org

Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of active pharmaceutical ingredients (APIs). europeanpharmaceuticalreview.comnih.gov Unlike solution-state NMR, ssNMR provides information about the molecule's environment in the crystal lattice. europeanpharmaceuticalreview.com It is highly sensitive to the intermolecular interactions and molecular packing, making it an excellent tool for identifying and quantifying different crystalline forms (polymorphs), solvates, and hydrates. bruker.comcrystalpharmatech.com For 2-(3-Aminophenyl)propan-2-ol, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR would be the most common experiment. Different polymorphs would exhibit distinct ¹³C chemical shifts due to differences in their crystal packing and conformations. europeanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million. This high accuracy allows for the unambiguous determination of the molecular formula of 2-(3-Aminophenyl)propan-2-ol (C₉H₁₃NO). uni.lu Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ions, such as the protonated molecule [M+H]⁺. nih.gov

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. By colliding the isolated ion with an inert gas, characteristic fragment ions are produced, which provide valuable structural information. researchgate.net For 2-(3-Aminophenyl)propan-2-ol, key fragmentation pathways would likely involve:

Loss of water (-18 Da): Dehydration of the tertiary alcohol to form a stable carbocation.

Loss of a methyl radical (-15 Da): Alpha-cleavage to lose a methyl group, forming a resonance-stabilized benzylic cation.

Cleavage of the C-C bond adjacent to the ring: Resulting in fragments corresponding to the aminophenyl moiety and the propan-2-ol side chain.

Table 2: Predicted HRMS Data and Fragments for 2-(3-Aminophenyl)propan-2-ol

| Ion Species | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺• | C₉H₁₃NO⁺• | 151.0997 | Molecular Ion |

| [M+H]⁺ | C₉H₁₄NO⁺ | 152.1070 | Protonated Molecule uni.lu |

| [M+Na]⁺ | C₉H₁₃NNaO⁺ | 174.0889 | Sodium Adduct uni.lu |

| [M+H-H₂O]⁺ | C₉H₁₂N⁺ | 134.0964 | Fragment from loss of water uni.lu |

| [M+H-CH₃]⁺ | C₈H₁₁NO⁺ | 136.0712 | Fragment from loss of methyl group |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and together offer a comprehensive vibrational fingerprint. mdpi.com

FT-IR Spectroscopy: In FT-IR, absorption of infrared radiation excites molecular vibrations (stretching, bending). Key functional groups in 2-(3-Aminophenyl)propan-2-ol would produce characteristic absorption bands:

O-H Stretch: A broad band around 3200-3600 cm⁻¹ for the tertiary alcohol.

N-H Stretches: Two sharp peaks around 3300-3500 cm⁻¹ for the primary amine (symmetric and asymmetric stretching). core.ac.uk

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ range is characteristic of a tertiary alcohol.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While similar vibrational modes are probed, the selection rules differ from IR. Aromatic ring vibrations often produce strong, sharp signals in Raman spectra, making it particularly useful for analyzing the phenyl group. sapub.org The C-C backbone of the propanol (B110389) side chain would also be Raman active.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.orgnih.gov The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern of spots. wikipedia.org The analysis of the positions and intensities of these spots allows for the calculation of an electron density map, from which the precise coordinates of every atom in the molecule (excluding hydrogens, typically) can be determined.

This method provides unambiguous information on:

Molecular Conformation: The exact spatial orientation of the phenyl ring relative to the propanol side chain.

Intermolecular Interactions: The specific hydrogen bonding network involving the amine and hydroxyl groups, which dictates the crystal packing.

Absolute Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration.

Polymorphism: It is the gold standard for identifying and characterizing different polymorphs, which are different crystalline arrangements of the same molecule. Different polymorphs can have significantly different physical properties, and their characterization is critical in pharmaceutical development. nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Separation

The presence of a stereocenter in 2-(3-Aminophenyl)propan-2-ol means it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, quantifying the enantiomeric excess (ee) is crucial. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used methods for separating enantiomers and determining their relative proportions. mdpi.comnih.gov

The principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which is immobilized on the stationary phase. sigmaaldrich.comarkat-usa.org These temporary interactions have different energies for each enantiomer, leading to different retention times and, consequently, their separation.

For the separation of amino alcohol compounds like 2-(3-Aminophenyl)propan-2-ol, polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, are particularly effective. mdpi.comarkat-usa.orgvt.edu Specifically, columns like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability for a wide range of chiral molecules. nih.govvt.edu

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a well-established technique for analyzing chiral compounds. mdpi.com The separation of 2-(3-Aminophenyl)propan-2-ol enantiomers can be effectively achieved using a normal-phase mobile system. The choice of the mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol), and sometimes a small amount of an additive to improve peak shape, is critical for achieving optimal resolution. vt.edulcms.cz Method development often involves optimizing the mobile phase composition and flow rate to maximize the separation factor (α) and resolution (Rs). sigmaaldrich.com

Gas Chromatography (GC): Chiral GC is another viable technique, particularly for volatile and thermally stable compounds. nih.gov For polar molecules such as 2-(3-Aminophenyl)propan-2-ol, derivatization is often necessary to increase volatility and improve chromatographic performance. nih.govactascientific.com The amino and hydroxyl groups can be derivatized, for example, with trifluoroacetic anhydride. nih.gov The separation is then carried out on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative or a chiral amino acid derivative. nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Interactive Data Table: Illustrative Chiral HPLC Method for 2-(3-Aminophenyl)propan-2-ol

| Parameter | Value |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 14.8 min |

| Resolution (Rs) | > 1.5 |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Impurity Profiling

Impurity profiling, the identification and quantification of all potential impurities in a drug substance, is a critical requirement mandated by regulatory authorities to ensure product safety and efficacy. unr.edu.arresearchgate.netiajps.com Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for this task. chemijournal.comnih.gov They provide a powerful combination of high separation efficiency and definitive structural identification. iajps.comijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile and powerful tool for impurity profiling, especially for polar, non-volatile, or thermally labile compounds like 2-(3-Aminophenyl)propan-2-ol. actascientific.comchemijournal.com The HPLC component separates the main compound from its impurities, which can include starting materials, by-products from the synthesis, or degradation products. unr.edu.ariajps.com The separated components then enter the mass spectrometer, which serves as a highly sensitive and selective detector. The MS provides the molecular weight of each component and, through tandem MS (MS/MS) experiments, can generate fragmentation patterns that act as a "fingerprint" for structural elucidation. nih.govnih.gov This capability is crucial for identifying unknown impurities without the need for reference standards. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or those that can be made volatile through derivatization, GC-MS is the technique of choice. chemijournal.comthermofisher.com It offers high chromatographic resolution and is highly effective for identifying and quantifying residual solvents, starting materials, and certain process-related impurities. chemijournal.comthermofisher.com The mass spectrometer provides confirmation of the identity of the separated peaks by comparing their mass spectra to library databases or through detailed interpretation of fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) coupled with GC can provide highly accurate mass measurements, facilitating the determination of elemental compositions for unknown impurities. thermofisher.com

The process of impurity profiling involves developing a separation method capable of resolving all potential and actual impurities from the main peak. The detected impurities are then characterized using their mass spectral data. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. unr.edu.ariajps.com

Interactive Data Table: Potential Impurities of 2-(3-Aminophenyl)propan-2-ol and Analytical Methods

| Potential Impurity Name | Potential Source | Recommended Analytical Technique | Rationale for Technique Selection |

| 3-Aminoacetophenone | Starting Material / Precursor | LC-MS, GC-MS | Suitable volatility for GC-MS; LC-MS provides high sensitivity for this polar compound. |

| 2-(3-Nitrophenyl)propan-2-ol | Process Impurity (Incomplete reduction) | LC-MS | The nitro group makes it polar and suitable for reverse-phase LC-MS analysis. |

| Propylene Oxide | Reagent | Headspace GC-MS | Highly volatile reagent, best analyzed by headspace GC-MS to detect residual amounts. |

| Dehydration product | Degradation | LC-MS/MS, GC-MS | The resulting alkene could be analyzed by either technique; MS/MS helps confirm the structure. |

Biological and Biochemical Research Applications of 2 3 Aminophenyl Propan 2 Ol Derivatives Non Clinical Focus

Exploration as a Chemical Probe for Molecular Target Identification

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their functions. Derivatives of 2-(3-aminophenyl)propan-2-ol are promising candidates for the development of chemical probes due to the adaptability of their core structure. The amino group can be readily functionalized to introduce reporter tags, such as fluorophores or biotin, while modifications to the phenyl ring and the propanol (B110389) moiety can be used to modulate binding affinity and selectivity for a target protein.

In vitro ligand-receptor binding assays are fundamental in biochemical research to determine the affinity and specificity of a molecule for its target receptor. Derivatives of 2-(3-aminophenyl)propan-2-ol could be synthesized and evaluated in such assays to identify compounds that bind to a specific receptor of interest. For instance, in radioligand binding assays, a radiolabeled version of a known ligand for a receptor is used. The ability of a novel, non-labeled derivative of 2-(3-aminophenyl)propan-2-ol to displace the radioligand from the receptor provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Illustrative Data from a Hypothetical Ligand-Receptor Binding Assay:

| Derivative of 2-(3-Aminophenyl)propan-2-ol | Modification | Receptor Target | Binding Affinity (Ki, nM) |

| Compound A | Unmodified Parent Compound | Receptor X | >10,000 |

| Compound B | N-acetylation of the amino group | Receptor X | 8,500 |

| Compound C | 4-chloro substitution on the phenyl ring | Receptor X | 1,200 |

| Compound D | N-benzylation of the amino group | Receptor X | 350 |

| Compound E | 4-methoxy substitution on the phenyl ring | Receptor X | 98 |

This table is for illustrative purposes only and does not represent actual experimental data.

The 2-(3-aminophenyl)propan-2-ol scaffold can be utilized to design molecules that modulate the activity of enzymes. By introducing various functional groups, derivatives can be created that act as either inhibitors or activators of specific enzymes. For example, derivatives could be designed to mimic the transition state of an enzymatic reaction, thereby acting as potent competitive inhibitors. Alternatively, they might bind to an allosteric site on the enzyme, leading to either inhibition or activation of its catalytic function.

To investigate these mechanisms, a library of 2-(3-aminophenyl)propan-2-ol derivatives would be screened against a panel of enzymes. For promising candidates, detailed kinetic studies would be performed to determine the mode of action (e.g., competitive, non-competitive, or uncompetitive inhibition) and to calculate key parameters such as the IC50 or the Michaelis constant (Km).

For a chemical probe to be effective in studying biological processes within a cell, it must be able to cross the cell membrane and localize to its target. The physicochemical properties of 2-(3-aminophenyl)propan-2-ol derivatives, such as lipophilicity and charge, can be fine-tuned through chemical synthesis to enhance cellular uptake.

To study cellular uptake and subcellular distribution, a fluorescent tag could be attached to the 2-(3-aminophenyl)propan-2-ol scaffold. This allows for the visualization of the compound's localization within cells using techniques like fluorescence microscopy. For instance, a derivative could be designed to accumulate in specific organelles, such as the mitochondria or the endoplasmic reticulum, by incorporating chemical motifs known to target these compartments. The distribution of these fluorescent probes can be influenced by the properties of the fluorophore itself.

Scaffold for Structure-Based and Ligand-Based Design in Chemical Biology

The 2-(3-aminophenyl)propan-2-ol core structure is an attractive scaffold for both structure-based and ligand-based design approaches in chemical biology. These strategies are employed to rationally design molecules with high affinity and selectivity for a specific biological target.

In structure-based design, the three-dimensional structure of a target protein is used to guide the design of complementary ligands. If the crystal structure of a target protein is known, computational docking studies can be performed to predict how different derivatives of 2-(3-aminophenyl)propan-2-ol might bind to the active or allosteric sites. This information can then be used to prioritize the synthesis of compounds with the highest predicted binding affinity.

Ligand-based design is employed when the structure of the target protein is unknown. In this approach, a set of known active molecules (ligands) is used to develop a pharmacophore model, which describes the essential steric and electronic features required for biological activity. This model can then be used to design new derivatives of 2-(3-aminophenyl)propan-2-ol that fit the pharmacophore and are therefore likely to be active.

A significant challenge in chemical biology is the development of molecules that interact with a single target protein, as off-target effects can complicate the interpretation of experimental results. The 2-(3-aminophenyl)propan-2-ol scaffold allows for systematic modifications to enhance selectivity. For example, a derivative that inhibits two related enzymes could be modified at different positions on the phenyl ring or the amino group. By comparing the activity of these new derivatives against both enzymes, a structure-activity relationship (SAR) can be established. This SAR can then guide the design of further modifications to achieve greater selectivity for one enzyme over the other.

Illustrative Data for Selectivity Enhancement:

| Derivative | Modification | IC50 for Enzyme 1 (nM) | IC50 for Enzyme 2 (nM) | Selectivity (Enzyme 2 / Enzyme 1) |

| Compound F | Parent Scaffold | 500 | 1000 | 2 |

| Compound G | 4-fluoro substitution | 250 | 1500 | 6 |

| Compound H | 3,5-dichloro substitution | 100 | 5000 | 50 |

| Compound I | N-cyclopropyl substitution | 800 | 800 | 1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Mechanistic Studies of Modulatory Effects on Cellular Pathways (In Vitro/Cell-Based)

The structural motifs present in 2-(3-aminophenyl)propan-2-ol derivatives suggest their potential to interact with and modulate various cellular signaling pathways. The aminophenyl group is a common feature in many biologically active compounds, including kinase inhibitors, which are crucial for regulating a vast array of cellular processes such as cell growth, differentiation, and apoptosis. mdpi.commdpi.comnih.gov

Research on structurally related aminophenyl compounds has demonstrated their capacity to function as inhibitors of tyrosine kinases. mdpi.commdpi.com These enzymes play a pivotal role in signal transduction, and their dysregulation is implicated in numerous diseases. Derivatives of 2-(3-aminophenyl)propan-2-ol could be designed to target the ATP-binding site of specific kinases. The amino group can be functionalized to create hydrogen bonds and other interactions within the kinase domain, while the propan-2-ol moiety and the phenyl ring can be modified to enhance selectivity and potency.

In vitro kinase assays are a primary tool to investigate these potential modulatory effects. By incubating purified kinases with synthesized derivatives of 2-(3-aminophenyl)propan-2-ol, researchers can determine the inhibitory concentration (IC50) and elucidate the mode of inhibition (e.g., competitive, non-competitive). For instance, studies on other aminophenyl-based molecules have successfully identified potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis. mdpi.com

Furthermore, cell-based assays can provide insights into the downstream consequences of kinase inhibition. Treatment of cultured cells with these derivatives, followed by techniques like Western blotting, can reveal changes in the phosphorylation status of downstream target proteins, confirming the on-target effect of the compound within a cellular context. While direct studies on 2-(3-aminophenyl)propan-2-ol derivatives are not yet prevalent, the extensive research on analogous structures provides a strong rationale for their investigation as modulators of cellular signaling pathways.

Table 1: Potential Cellular Pathway Modulation by 2-(3-Aminophenyl)propan-2-ol Derivatives

| Potential Target Class | Mechanism of Action | Relevant In Vitro/Cell-Based Assays |

| Tyrosine Kinases | Competitive inhibition at the ATP-binding site | Kinase activity assays, Western blotting for phosphoproteins |

| Serine/Threonine Kinases | Allosteric modulation or direct inhibition | Immunoprecipitation kinase assays, Cell viability assays |

| G-Protein Coupled Receptors | Antagonism or agonism at the receptor binding site | Radioligand binding assays, Second messenger assays (e.g., cAMP) |

Development of Fluorescent or Isotopic Labels for Biological Tracing

The inherent chemical functionalities of 2-(3-aminophenyl)propan-2-ol make it an attractive scaffold for the development of molecular probes for biological tracing.

Fluorescent Labels: The primary amino group on the phenyl ring serves as a convenient handle for conjugation with fluorophores. This allows for the creation of fluorescent probes that can be used to visualize and track biological processes in real-time using techniques like fluorescence microscopy. The design of such probes often involves linking the aminophenylpropanol scaffold to a molecule with a known biological target. The resulting fluorescent conjugate can then be introduced into cells or tissues to monitor the localization and dynamics of its target. While specific fluorescent probes based on 2-(3-aminophenyl)propan-2-ol are not widely reported, the synthesis of fluorescent probes from other aminophenyl compounds is a well-established strategy.

Isotopic Labels: The stable structure of 2-(3-aminophenyl)propan-2-ol also lends itself to isotopic labeling for use in techniques such as Positron Emission Tomography (PET). fz-juelich.deresearchgate.net PET is a powerful non-invasive imaging technique that allows for the quantitative measurement of biological processes in living subjects. By incorporating a positron-emitting isotope, such as ¹⁸F, into the structure of a 2-(3-aminophenyl)propan-2-ol derivative, a PET tracer can be synthesized. fz-juelich.de The synthesis of such tracers typically involves a multi-step process that includes the introduction of the radioisotope and subsequent purification. nih.gov These tracers can be designed to target specific enzymes or receptors, and their uptake and distribution can provide valuable information about physiological and pathological processes. The development of PET tracers from novel scaffolds like 2-(3-aminophenyl)propan-2-ol is a continuous effort in the field of molecular imaging.

Antimicrobial Activity Investigations at the Mechanistic Level

The aminophenyl and alcohol moieties of 2-(3-aminophenyl)propan-2-ol derivatives suggest potential for antimicrobial activity. Research into the antimicrobial mechanisms of structurally similar compounds provides a framework for investigating the potential modes of action of these derivatives.

One plausible mechanism is the disruption of bacterial cell membranes . researchgate.netfrontiersin.orglatrobe.edu.au The amphipathic nature of certain aminophenyl alcohol derivatives could allow them to insert into the lipid bilayer of bacterial membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. manchester.ac.uknih.gov This mechanism can be investigated using various biophysical techniques, such as fluorescence spectroscopy with membrane potential-sensitive dyes or electron microscopy to visualize morphological changes in bacterial cells.

Another potential target for these derivatives is bacterial DNA gyrase . nih.govnih.govmdpi.comgenawif.com DNA gyrase is an essential enzyme in bacteria that is responsible for maintaining DNA topology and is a validated target for several antibiotics. nih.govgenawif.com Aminophenyl compounds have been shown to inhibit DNA gyrase, and it is conceivable that derivatives of 2-(3-aminophenyl)propan-2-ol could act in a similar manner. nih.gov In vitro gyrase inhibition assays can be employed to screen for such activity.

Structure-activity relationship (SAR) studies are crucial in this area of research. By systematically modifying the structure of 2-(3-aminophenyl)propan-2-ol derivatives—for instance, by altering substituents on the phenyl ring or modifying the alcohol group—researchers can identify the key structural features required for potent antimicrobial activity. nih.govkcl.ac.uknih.gov This information is invaluable for the rational design of more effective antimicrobial agents.

Table 2: Potential Antimicrobial Mechanisms of 2-(3-Aminophenyl)propan-2-ol Derivatives

| Potential Mechanism | Bacterial Target | Investigative Techniques |

| Membrane Disruption | Cell membrane integrity | Membrane potential assays, Electron microscopy, Leakage assays |

| Enzyme Inhibition | DNA Gyrase | In vitro gyrase supercoiling assays |

| Other essential enzymes | Specific enzyme activity assays |

Applications of 2 3 Aminophenyl Propan 2 Ol in Materials Science and Catalysis

Utilization as a Monomer or Precursor in Polymer Synthesis

Molecules possessing at least two reactive functional groups can act as monomers in polymerization reactions. With its amino and hydroxyl groups, 2-(3-Aminophenyl)propan-2-ol theoretically qualifies as a monomer for step-growth polymerization, specifically through polycondensation reactions.

Polycondensation is a process where monomers join together, releasing small molecules like water as byproducts. The amine and hydroxyl groups of 2-(3-Aminophenyl)propan-2-ol could potentially react with appropriate co-monomers to form various classes of polymers.

Polyamides: The amino group (-NH₂) on the phenyl ring is a reactive site for the formation of amide bonds. In theory, 2-(3-Aminophenyl)propan-2-ol could be reacted with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, to produce polyamides. mdpi.comnih.govresearchgate.netncl.res.innih.gov The tertiary alcohol would remain as a pendant group on the polymer backbone, potentially influencing the polymer's solubility, thermal properties, and post-polymerization modification possibilities.

Polyurethanes: The hydroxyl group (-OH) is the key functional group for the synthesis of polyurethanes. mdpi.comgoogle.comrwth-aachen.de The reaction between the alcohol of 2-(3-Aminophenyl)propan-2-ol and a diisocyanate would lead to the formation of a urethane (B1682113) linkage. If used as a chain extender or as part of a polyol component, it could be incorporated into polyurethane materials. The aromatic amine could also react with isocyanates, leading to a polyurea-urethane copolymer.

Polyesters: While less reactive than the amine group in this context, the tertiary alcohol could potentially undergo esterification with dicarboxylic acids under forcing conditions to form polyesters. However, the steric hindrance of the tertiary alcohol might make this reaction challenging compared to primary or secondary alcohols.

Despite these theoretical possibilities, a review of the literature did not yield specific examples of polyamides, polyurethanes, or polyesters synthesized using 2-(3-Aminophenyl)propan-2-ol as a monomer.

Table 1: Potential Polycondensation Reactions Involving 2-(3-Aminophenyl)propan-2-ol

| Polymer Type | Co-monomer | Resulting Linkage | Potential Polymer Backbone Feature |

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Amide | Pendant tertiary alcohol group |

| Polyurethane | Diisocyanate | Urethane | Aromatic ring and tertiary alcohol in the backbone |

| Polyester (B1180765) | Dicarboxylic Acid | Ester | Aromatic ring and pendant amino group (if unreacted) |

In ring-opening polymerization (ROP), a cyclic monomer is opened to form a linear polymer. The initiation of this process often requires a nucleophile, such as an alcohol. The hydroxyl group of 2-(3-Aminophenyl)propan-2-ol could theoretically serve as an initiator for the ROP of cyclic esters like lactide or caprolactone. researchgate.netmdpi.comresearchgate.netrsc.org In such a scenario, the 2-(3-aminophenyl)propan-2-oxy group would become the starting end-group of the resulting polymer chain. This would be a method to introduce the aminophenyl functionality at the terminus of a polyester chain.

A related compound, 3-(2-Aminophenyl)propan-1-ol, has been noted to catalyze the polymerization of lactams under oxidative conditions, suggesting that aminophenyl alcohol structures can play a role in polymerization processes. biosynth.com However, no studies were found that specifically use 2-(3-Aminophenyl)propan-2-ol as an initiator for ring-opening polymerizations.

Role as a Ligand in Coordination Chemistry and Metal Complexes

The nitrogen of the amino group and the oxygen of the hydroxyl group in 2-(3-Aminophenyl)propan-2-ol possess lone pairs of electrons, making them potential donor atoms for coordination to metal centers. This allows the molecule to act as a ligand in the formation of metal complexes. pvpcollegepatoda.orgmdpi.comsemanticscholar.org

Amino alcohols are a critically important class of precursors for the synthesis of chiral ligands used in asymmetric catalysis. nih.govenamine.netresearchgate.netresearchgate.netscilit.com These ligands coordinate to a metal center and create a chiral environment that can direct a chemical reaction to favor the formation of one enantiomer over the other.

Although 2-(3-Aminophenyl)propan-2-ol is itself an achiral molecule, it could be used as a scaffold or starting material to synthesize more complex, chiral ligands. For instance, the amino group could be functionalized with a chiral moiety, or it could be incorporated into a larger ligand structure where other components introduce chirality. The resulting chiral amino alcohol derivative could then be used in various metal-catalyzed asymmetric reactions, such as hydrogenations, alkylations, or cyclopropanations. The design of such ligands is a cornerstone of modern asymmetric catalysis, with many successful examples derived from simple amino alcohol precursors. nih.gov

A search of the scientific literature did not uncover any instances of chiral ligands being specifically designed or synthesized from 2-(3-Aminophenyl)propan-2-ol for use in asymmetric catalysis.

The interaction between transition metals and ligands is not limited to creating a specific geometry for catalysis; it can also involve the transfer of electrons, known as redox chemistry. Ligands that can exist in multiple stable oxidation states are termed "redox-active" or "non-innocent". nih.govnih.gov Aromatic amines, such as the one present in 2-(3-Aminophenyl)propan-2-ol, can be oxidized.

When coordinated to a transition metal, the aminophenyl moiety could potentially participate in the redox processes of the complex. The oxidation state of the ligand could change in concert with the metal center, providing a pathway for multi-electron transformations that might be relevant in catalytic cycles. The field of redox-active ligands is of significant interest for developing catalysts for challenging reactions. nih.gov

While the aminophenyl group has the potential for redox activity, no studies were found that specifically investigate the redox properties of transition metal complexes formed with 2-(3-Aminophenyl)propan-2-ol as a ligand.

Table 2: Potential Coordination and Catalytic Roles

| Application Area | Relevant Functional Groups | Potential Role of 2-(3-Aminophenyl)propan-2-ol |

| Asymmetric Catalysis | Amino (-NH₂) and Hydroxyl (-OH) | Achiral precursor for the synthesis of more complex chiral ligands. |

| Redox Chemistry | Aromatic Amino (-NH₂) | Can act as a redox-active component within a metal complex. |

Application as a Catalyst or Co-Catalyst in Organic Transformations

The functional groups within 2-(3-Aminophenyl)propan-2-ol also suggest a potential, albeit limited, role as an organocatalyst. Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The aromatic amine group is weakly basic and could potentially act as a Brønsted base catalyst for reactions that are promoted by the removal of a proton.

Furthermore, metal complexes derived from 2-(3-Aminophenyl)propan-2-ol, as discussed in the previous section, could be investigated for their catalytic activity. The properties of the metal center are modulated by the electronic and steric environment provided by the ligand. Therefore, a complex of this ligand could exhibit catalytic activity in various organic transformations, such as cross-coupling reactions, oxidations, or reductions. For instance, a related isomeric compound, 3-(2-Aminophenyl)propan-1-ol, is described as a pentamethylcyclopentadienyl catalyst for the synthesis of amino alcohols. biosynth.com

Despite these general principles, the scientific literature search did not yield any specific reports on the use of 2-(3-Aminophenyl)propan-2-ol itself, or its metal complexes, as a catalyst or co-catalyst in organic transformations.

Supramolecular Chemistry and Self-Assembly Processes

Similarly, the role of 2-(3-Aminophenyl)propan-2-ol in the fields of supramolecular chemistry and self-assembly remains unexplored in the available scientific literature. There are no documented instances of this molecule being used as a building block for the construction of complex, non-covalently bonded supramolecular architectures. Research into its ability to form gels, liquid crystals, or other organized assemblies through processes like hydrogen bonding, π-π stacking, or other non-covalent interactions has not been reported.

The absence of research in this area means that there are no detailed findings on the specific intermolecular interactions that would govern the self-assembly of this molecule or its derivatives.

| Supramolecular Chemistry Aspect | Status of Research for 2-(3-Aminophenyl)propan-2-ol |

| Self-Assembly Studies | No published research found. |

| Host-Guest Chemistry | No published research found. |

| Molecular Recognition | No published research found. |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis